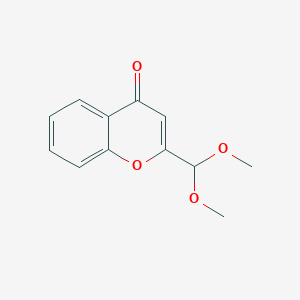
3-(2,3-Dimethylphenyl)propionic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Dimethylphenyl)propionic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a 3-(2,3-dimethylphenyl)propanoate moiety, making it a derivative of propanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethylphenyl)propionic acid methyl ester can be synthesized through the esterification of 3-(2,3-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 3-(2,3-Dimethylphenyl)propionic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-(2,3-dimethylphenyl)propanoic acid or corresponding ketones.
Reduction: 3-(2,3-dimethylphenyl)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,3-Dimethylphenyl)propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of methyl 3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The dimethylphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(p-tolyl)propanoate
- Methyl 3-(3-fluorophenyl)propanoate
- Methyl 3-{2-(trifluoromethyl)phenyl}propanoate
- Methyl 3-(o-tolyl)propanoate
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(2,6-dimethylphenyl)propanoate
Uniqueness
3-(2,3-Dimethylphenyl)propionic acid methyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s hydrophobicity, steric interactions, and overall stability, distinguishing it from other similar esters.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
methyl 3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-11(10(9)2)7-8-12(13)14-3/h4-6H,7-8H2,1-3H3 |
Clé InChI |
SZGXSQUQNAUIDO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)

![(R)-5,5-Dimethyl-4-phenyl-3-(toluene-4-sulfonyl)-[1,2,3]oxathiazolidine 2-oxide](/img/structure/B8316111.png)




![4-Chlorofuro[3,2-c]pyridine-2-sulfonamide](/img/structure/B8316154.png)




![N-[2-(2-hydroxyethoxy)ethyl]-1-(2-nitrophenyl)methanesulfonamide](/img/structure/B8316187.png)
